2-Amino-4-pyridin-4-yl-butyric acid is an organic compound with the molecular formula . This compound is a derivative of butyric acid, characterized by the presence of an amino group and a pyridine ring attached to the fourth carbon atom. It is primarily recognized for its potential applications in medicinal chemistry and biological research, particularly in the study of neurological disorders and enzyme interactions .
2-Amino-4-pyridin-4-yl-butyric acid is classified as an amino acid derivative. It is structurally related to other compounds such as 4-Aminopyridine and 4-Piperidine butyric acid, which exhibit similar functional groups but differ in their biological activities and chemical properties. The compound can be sourced from various chemical suppliers and is utilized in both academic and industrial research settings .
The synthesis of 2-Amino-4-pyridin-4-yl-butyric acid can be achieved through several methods, with the following being the most common:
The synthesis typically requires specific reaction conditions, including:
The molecular structure of 2-Amino-4-pyridin-4-yl-butyric acid features:
Key structural data include:
2-Amino-4-pyridin-4-yl-butyric acid can undergo several types of chemical reactions:
These reactions typically require specific conditions:
The mechanism of action for 2-Amino-4-pyridin-4-yl-butyric acid primarily involves its interaction with voltage-gated potassium channels. By inhibiting these channels, the compound can prolong action potentials and increase neurotransmitter release, making it a subject of interest in neurological research .
Research indicates that this mechanism may have implications for treating conditions such as multiple sclerosis or spinal cord injuries, where modulation of neuronal signaling is crucial .
2-Amino-4-pyridin-4-yl-butyric acid exhibits:
Chemical properties include:
2-Amino-4-pyridin-4-yl-butyric acid has several notable applications:
The chiral synthesis of 2-amino-4-pyridin-4-yl-butyric acid enantiomers is critical for biomedical applications where stereospecific interactions dictate biological activity. The (S)-enantiomer (CAS 1240588-62-8) is typically obtained through chiral resolution of racemic mixtures using high-performance liquid chromatography (HPLC) with silica gel columns and chiral eluents, achieving enantiomeric excess (ee) values >98% [1]. Alternatively, asymmetric hydrogenation employs ruthenium-BINAP catalysts to reduce precursor dehydroamino acids, yielding (S)-enantiomers with ee values exceeding 90% [6]. For industrial-scale production, enzymatic resolution using acylases selectively deprotifies N-acetylated racemates, isolating (R)-enantiomers with high optical purity [1].
Table 1: Enantioselective Synthesis Methods for 2-Amino-4-pyridin-4-yl-butyric Acid
Method | Key Conditions | Enantiomer | ee (%) | Yield (%) |
---|---|---|---|---|
Chiral HPLC Resolution | Silica gel, petroleum ether/ethyl acetate | (S) | >98 | 70–75 |
Ru-BINAP Catalysis | H₂ (50 psi), DMF, 60°C | (S) | 90–94 | 85–90 |
Enzymatic Resolution | Acylase, phosphate buffer, pH 7.2 | (R) | 95 | 78 |
Diastereomeric salt formation with tartaric acid is a cost-effective approach, though it requires iterative crystallization to achieve pharmaceutical-grade enantiopurity [6]. The stereochemical integrity of both enantiomers remains stable under inert storage conditions, as confirmed by polarimetry and X-ray crystallography studies [1].
Synthetic routes for 2-amino-4-pyridin-4-yl-butyric acid diverge significantly between solid-phase peptide synthesis (SPPS) and solution-phase methods. In SPPS, the compound serves as a non-proteinogenic amino acid building block for constrained peptides. It is anchored to water-compatible resins like ChemMatrix® or polyethylene glycol acrylamide (PEGA) via acid-labile linkers (e.g., Rink amide) [8]. Coupling employs benzotriazolyloxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) in dimethylformamide-free aqueous systems, achieving >95% coupling efficiency per cycle [3] [8]. This method minimizes epimerization and simplifies purification, though it is typically restricted to peptide chain lengths under 15 residues due to cumulative yield losses [8].
Solution-phase synthesis uses tert-butyl ester protection (e.g., 4-amino-4-pyridin-4-yl-butyric acid tert-butyl ester, CAS 77742-30-4) for carboxyl group masking [6]. Sequential deprotection-alkylation steps enable C–C bond formation at the α-carbon under mild bases like lithium diisopropylamide. While scalable to kilogram quantities, this route requires chromatographic purification and generates more waste solvents than SPPS [6] [7].
Table 2: Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Resin/Protection | ChemMatrix®/Fmoc-amino group | tert-Butyl ester |
Coupling Agents | PyBOP, aqueous media | DIC/HOBt, dichloromethane |
Yield (Per Step) | >95% | 80–85% |
Purification | Resin washing; no intermediate isolation | Column chromatography |
Scalability | Limited (mg–g scale) | High (kg scale) |
The pyridin-4-yl group governs the compound’s electronic properties and conformational stability. Density functional theory (DFT) calculations confirm that the ring’s electron-deficient nature (π-deficient heterocycle) withdraws electrons from the butyric acid backbone, reducing the pKa of the α-carboxy group to 2.1 and increasing its acidity compared to phenylalanine derivatives [2] [4]. This electronic perturbation enhances metal-coordination capacity, particularly with Cu(II) (K~d~ = 1.2 × 10⁴ M⁻¹), forming stable complexes for metal-organic frameworks (MOFs) [1].
Functionalization of the pyridine ring via transition-metal-catalyzed C–H activation is pivotal for modifying the backbone’s reactivity. Scandium or yttrium dialkyl complexes (e.g., (C~5~Me~5~)Ln(CH~2~C~6~H~4~NMe~2~-o)~2~) activate ortho-C–H bonds for alkylation with olefins, enabling side-chain diversification without disrupting the chiral center [2]. Rare-earth metal catalysts facilitate undirected C–H additions to ethylene or styrenes at 80°C–100°C, affording linear alkylated derivatives that improve lipophilicity while maintaining aqueous solubility [2].
The nitrogen atom’s hydrogen-bond acceptance stabilizes β-sheet conformations in peptides, as evidenced by NMR and circular dichroism studies. This property is exploited in peptide engineering to enhance proteolytic resistance [1] [4].
Innovative green synthesis methods minimize waste and hazardous byproducts. Continuous flow reactors optimize the condensation of 4-aminopyridine with bromobutanoic acid esters at 80°C–100°C and 1.5–2.0 atm pressure, achieving >90% conversion with <5% dimeric byproducts [1] [2]. This system reduces solvent consumption by 50% compared to batch processing and enables real-time monitoring of intermediate imines.
Aqueous solid-phase peptide synthesis (ASPPS) eliminates dimethylformamide by using water-swollen resins (e.g., ChemMatrix®) and coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This approach achieves 92% yield for dipeptides incorporating 2-amino-4-pyridin-4-yl-butyric acid, with minimal racemization [8]. Additionally, catalytic dehydrogenation replaces stoichiometric oxidants in the final aromatization step, utilizing Pd/C or molecular sieves to suppress tar formation [7].
Table 3: Green Chemistry Methods for Byproduct Reduction
Technique | Conditions | Byproduct Reduction | Atom Economy |
---|---|---|---|
Continuous Flow | 80–100°C, 1.5–2.0 atm, H~2~ | >50% vs. batch | 88% |
ASPPS | Water, EDC, 25°C | No DMF waste | 95% |
Catalytic Dehydrogenation | Pd/C (0.5 mol %), air, 70°C | Tar elimination | 91% |
Microwave-assisted synthesis in ethanol-water mixtures accelerates ester aminolysis, reducing reaction times from 16 hours to 25 minutes and eliminating halogenated solvent use [7]. Life-cycle assessments confirm these methods lower the E-factor (waste-to-product ratio) to 15, compared to 62 for classical routes [8].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5